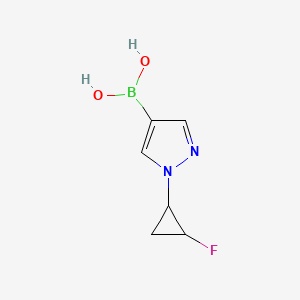
(1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a fluorinated cyclopropyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom on the cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of the fluorinated cyclopropyl group and the pyrazole ring can enhance the compound’s binding affinity and selectivity towards biological targets. It is investigated for its potential use in developing new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, including the synthesis of polymers and other functional materials.
作用機序
The mechanism of action of (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies. The fluorinated cyclopropyl group and the pyrazole ring can enhance the compound’s stability and binding affinity towards its targets, potentially affecting various biochemical pathways.
類似化合物との比較
- (1-(2-Chlorocyclopropyl)-1H-pyrazol-4-yl)boronic acid
- (1-(2-Bromocyclopropyl)-1H-pyrazol-4-yl)boronic acid
- (1-(2-Methylcyclopropyl)-1H-pyrazol-4-yl)boronic acid
Comparison: Compared to its analogs, (1-(2-Fluorocyclopropyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity towards biological targets. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H8BFN2O2 |
|---|---|
分子量 |
169.95 g/mol |
IUPAC名 |
[1-(2-fluorocyclopropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H8BFN2O2/c8-5-1-6(5)10-3-4(2-9-10)7(11)12/h2-3,5-6,11-12H,1H2 |
InChIキー |
HJLDBCZEHSBMFD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C2CC2F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


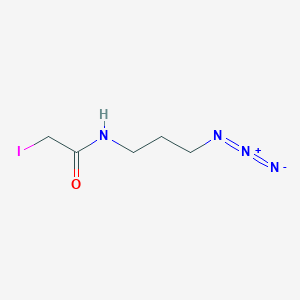
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)
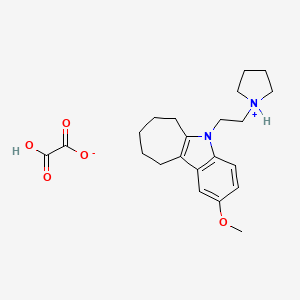


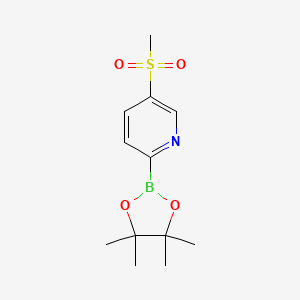
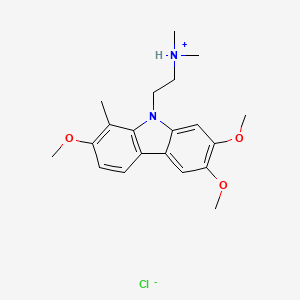
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)


![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)
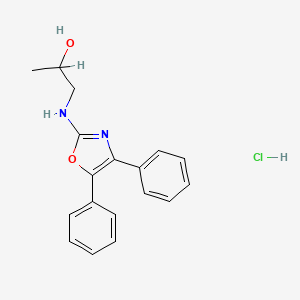
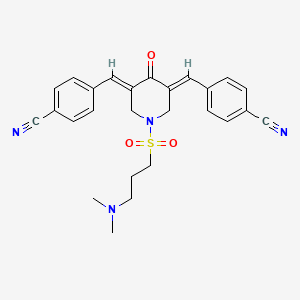
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
